Cas no 28279-41-6 (6-bromo-5-methyl-3H-imidazo4,5-bpyridine)
6-bromo-5-methyl-3H-imidazo4,5-bpyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine
- 3H-Imidazo[4,5-b]pyridine,6-bromo-5-methyl-
- 6-bromo-5-methyl-3H-Imidazo[4,5-b]pyridine
- 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine(SALTDATA: FREE)
- 6-Brom-5-methyl-1(3)H-imidazo[4,5-b]pyridin
- 6-bromo-5-methyl-1(3)H-imidazo[4,5-b]pyridine
- 6-Bromo-5-methyl-1H-imidazo(4,5-b)pyridine
- 6-Bromo-5-methylimidazo[4,5-b]pyridine
- 6-bromo-5-methylimidazo[5,4-b]pyridine
- F1791-0299
- 1H-Imidazo[4,5-b]pyridine, 6-bromo-5-methyl-
- ZZFKQUTYXXPQBS-UHFFFAOYSA-N
- 6-Bromo-5-methylimidazo(4,5-b)pyridine
- 3H-Imidazo(4,5-b)pyridine, 6-bromo-5-methyl-
- 1H-Imidazo(4,5-b)pyridine, 6-bromo-5-methyl-
- 3H-Imidazo[4,5-b]pyridine, 6-bromo-5-methyl-
- 6-Bromo-5-methyl-4
- SR-01000389059
- NS00028449
- SMR000104026
- SCHEMBL3047163
- MLS000108063
- 28279-41-6
- AKOS000269715
- DS-17354
- HMS2186K06
- AB00094316-01
- 6-Bromo-5-methyl-3H-imidazo(4,5-b)pyridine, AldrichCPR
- BB 0241022
- F0266-2227
- EINECS 248-936-0
- BP-10279
- CS-0187190
- C74456
- AKOS005208497
- FT-0724995
- 6-bromo-5-methyl-1H-imidazo[4, 5-b]pyridine
- Z277557456
- CCG-15087
- MFCD00184166
- Cambridge id 5709473
- CHEMBL1725708
- EU-0033435
- 6-Bromo-5-methyl-4-azabenzimidazole
- SR-01000389059-1
- Cambridge id 5722012
- DTXSID7067372
- EN300-110854
- A913511
- AH-034/32471020
- DB-082645
- SDCCGSBI-0658230.P001
- STK865207
- 6-bromo-5-methyl-3H-imidazo4,5-bpyridine
-
- MDL: MFCD00184166
- Inchi: 1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11)
- InChI Key: ZZFKQUTYXXPQBS-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(N=CN2)N=C1C
Computed Properties
- Exact Mass: 210.97500
- Monoisotopic Mass: 210.97451
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.8
Experimental Properties
- Density: 1.755
- Boiling Point: 230.6±50.0°C at 760 mmHg
- Flash Point: 193.5°C
- Refractive Index: 1.71
- PSA: 41.57000
- LogP: 2.02880
6-bromo-5-methyl-3H-imidazo4,5-bpyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-bromo-5-methyl-3H-imidazo4,5-bpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-5-methyl-3H-imidazo4,5-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 231427-250mg |
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
28279-41-6 | 95% | 250mg |
£100.00 | 2022-02-28 | |
| Fluorochem | 231427-1g |
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
28279-41-6 | 95% | 1g |
£176.00 | 2022-02-28 | |
| Fluorochem | 231427-5g |
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
28279-41-6 | 95% | 5g |
£576.00 | 2022-02-28 | |
| Fluorochem | 231427-10g |
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
28279-41-6 | 95% | 10g |
£932.00 | 2022-02-28 | |
| Chemenu | CM122625-1g |
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
28279-41-6 | 95% | 1g |
$282 | 2021-08-05 | |
| TRC | B697205-10mg |
6-Bromo-5-methyl-3h-imidazo[4,5-b]pyridine |
28279-41-6 | 10mg |
$ 52.00 | 2023-09-08 | ||
| TRC | B697205-25mg |
6-Bromo-5-methyl-3h-imidazo[4,5-b]pyridine |
28279-41-6 | 25mg |
$ 52.00 | 2023-04-18 | ||
| TRC | B697205-50mg |
6-Bromo-5-methyl-3h-imidazo[4,5-b]pyridine |
28279-41-6 | 50mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B697205-100mg |
6-Bromo-5-methyl-3h-imidazo[4,5-b]pyridine |
28279-41-6 | 100mg |
$ 115.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895553-250mg |
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
28279-41-6 | ≥95% | 250mg |
1,035.90 | 2021-05-17 |
6-bromo-5-methyl-3H-imidazo4,5-bpyridine Suppliers
6-bromo-5-methyl-3H-imidazo4,5-bpyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Additional information on 6-bromo-5-methyl-3H-imidazo4,5-bpyridine
6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine: A Promising Compound in Pharmaceutical Research
6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine (CAS No. 28279-41-6) represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents for oncology and inflammatory diseases. This compound, characterized by its unique imidazo[4,5-b]pyridine scaffold, has garnered attention for its potential as a bioactive molecule with multifaceted pharmacological properties. Recent studies have highlighted its role in modulating key signaling pathways, making it a valuable candidate for further exploration in drug discovery.
The 6-bromo and 5-methyl functional groups in the molecular structure are critical for the compound's biological activity. These substituents contribute to the molecule's ability to interact with specific protein targets, enhancing its selectivity and potency. The 3H-imidazo[4,5-b]pyridine core, a heterocyclic ring system, provides a stable framework that supports the compound's chemical stability and metabolic resistance. This structural feature is particularly advantageous in pharmaceutical applications where long-term efficacy and reduced degradation are essential.
Recent research has demonstrated the potential of 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine in targeting oncogenic pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits significant inhibitory activity against the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancers such as breast and lung carcinoma. The compound's ability to disrupt this pathway suggests its potential as a therapeutic agent for malignancies driven by hyperactivation of these signaling nodes.
Moreover, the compound has shown promise in the treatment of inflammatory conditions. A 2024 preclinical study published in Pharmacological Research highlighted its anti-inflammatory effects through the modulation of NF-κB signaling. This pathway is central to the immune response and is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The imidazo[4,5-b]pyridine scaffold appears to enhance the compound's ability to interfere with NF-κB activation, offering a novel approach to managing these conditions.
The synthetic route to 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyyridine has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a scalable method for its synthesis, which involves the coupling of brominated aromatic compounds with methyl-substituted pyridine derivatives. This approach not only improves the efficiency of production but also allows for the incorporation of additional functional groups, enabling the development of derivative compounds with tailored pharmacological profiles.
In the context of drug discovery, the 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine scaffold has been explored for its ability to serve as a lead compound for the development of more potent and selective drugs. Researchers have utilized computational modeling to predict the compound's interactions with various protein targets, including kinases and transcription factors. These studies have provided insights into the molecular mechanisms underlying its biological activity, guiding the design of more effective therapeutic agents.
Furthermore, the compound's potential in combination therapy has been investigated. A 2024 study published in Cancer Research demonstrated that 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine synergizes with traditional chemotherapeutic agents to enhance antitumor efficacy. This synergistic effect is attributed to the compound's ability to sensitize cancer cells to apoptosis, thereby overcoming resistance mechanisms that often limit the effectiveness of single-agent therapies.
The pharmacokinetic properties of 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine are another area of active research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its therapeutic potential. For instance, a 2023 pharmacokinetic analysis revealed that the compound exhibits favorable oral bioavailability, which is crucial for its development as a orally administered drug. Additionally, its metabolic stability in vivo suggests that it may retain its biological activity for extended periods, reducing the frequency of dosing required in clinical settings.
Despite its promising properties, challenges remain in the development of 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine as a therapeutic agent. One major challenge is the need to improve its solubility and permeability to enhance its bioavailability. Researchers are exploring various strategies, including the incorporation of hydrophilic groups and the use of nanotechnology-based drug delivery systems, to address these limitations. These efforts aim to ensure that the compound can effectively reach its target sites in the body, maximizing its therapeutic potential.
In conclusion, 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine (CAS No. 28279-41-6) stands as a promising candidate in the quest for novel therapeutic agents. Its unique molecular structure, combined with its potential to modulate key signaling pathways, positions it as a valuable tool in the development of treatments for oncology and inflammatory diseases. Ongoing research into its synthetic methods, pharmacological mechanisms, and delivery strategies will be critical in translating its potential into clinical applications. As the field of medicinal chemistry continues to evolve, compounds like 6-Bromo-5-Methyl-3H-Imidazo[4,5-b]Pyridine will likely play an increasingly important role in the discovery of new and effective therapies.
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